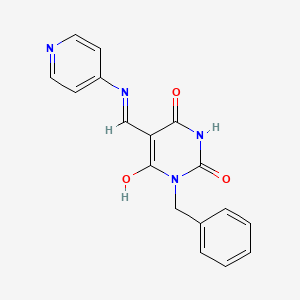![molecular formula C20H30N4O2S B5956157 1-[2-[[2-(1-methylpyrazol-4-yl)ethylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol](/img/structure/B5956157.png)
1-[2-[[2-(1-methylpyrazol-4-yl)ethylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-[[2-(1-methylpyrazol-4-yl)ethylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol is a complex organic compound that features a pyrazole ring, a thiomorpholine ring, and a phenoxy group
Métodos De Preparación
The synthesis of 1-[2-[[2-(1-methylpyrazol-4-yl)ethylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the ethylamino group. The phenoxy group is then attached, and finally, the thiomorpholine ring is incorporated. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Análisis De Reacciones Químicas
1-[2-[[2-(1-methylpyrazol-4-yl)ethylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura cross-coupling, which involves palladium catalysts and boronic acids
Aplicaciones Científicas De Investigación
1-[2-[[2-(1-methylpyrazol-4-yl)ethylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 1-[2-[[2-(1-methylpyrazol-4-yl)ethylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity. The ethylamino group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex. The phenoxy and thiomorpholine rings contribute to the overall binding affinity and specificity of the compound .
Comparación Con Compuestos Similares
1-[2-[[2-(1-methylpyrazol-4-yl)ethylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol can be compared with similar compounds such as:
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound shares the pyrazole ring but lacks the phenoxy and thiomorpholine rings, making it less complex and potentially less versatile.
(2-[4-Methylpyrazol-1-yl]phenyl)platinum (II): This compound includes a pyrazole ring and a phenyl group but differs significantly in its metal coordination and overall structure.
1-Methylpyrazole-4-boronic acid pinacol ester: This compound features a pyrazole ring and a boronic acid ester, making it useful in cross-coupling reactions but distinct in its functional groups.
Propiedades
IUPAC Name |
1-[2-[[2-(1-methylpyrazol-4-yl)ethylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2S/c1-23-14-17(12-22-23)6-7-21-13-18-4-2-3-5-20(18)26-16-19(25)15-24-8-10-27-11-9-24/h2-5,12,14,19,21,25H,6-11,13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOSMXADVILCBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCNCC2=CC=CC=C2OCC(CN3CCSCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,2'-[4-(3-methoxybenzyl)-1,3-piperazinediyl]diethanol](/img/structure/B5956080.png)
![5-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5956091.png)
![1-[[[4-[3-[Cyclohexyl(methyl)amino]-2-hydroxypropoxy]-3-methoxyphenyl]methylamino]methyl]cyclohexan-1-ol](/img/structure/B5956102.png)
![N-9H-fluoren-9-yl-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5956107.png)
![2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)pentylidene]cyclohexane-1,3-dione](/img/structure/B5956109.png)
![N-(2-methoxyphenyl)-1-oxo-11-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B5956125.png)
![N-[2-(2-furyl)ethyl]-5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5956128.png)
![2-[4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B5956131.png)
![1-(1-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)ethanone](/img/structure/B5956141.png)
![3-[2-(3-Fluorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B5956163.png)
![N-[2-(4-hydroxyphenyl)ethyl]-1'-isopropyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B5956169.png)

![N,3,5-trimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5956175.png)

